molecular formula C20H17N3O6S B2986139 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide CAS No. 941900-21-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2986139
CAS No.: 941900-21-6
M. Wt: 427.43
InChI Key: GHNMQBBTNORDTI-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 4-nitrobenzenesulfonamide moiety. Such structural attributes suggest applications in enzyme inhibition, particularly targeting sulfonamide-sensitive pathways like carbonic anhydrases or nitric oxide synthases (NOS) .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNMQBBTNORDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide (): Key Differences: The 1-position substituent is benzenesulfonyl (electron-withdrawing) instead of furan-2-carbonyl (moderately electron-withdrawing). The 4-methoxybenzamide at position 6 is less polar than the 4-nitrobenzenesulfonamide.

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide (): Key Differences: The 1-position substituent is a 4-fluorophenylsulfonyl group, introducing fluorine’s electronegativity and metabolic stability. The 2-nitrobenzenesulfonamide (ortho-nitro) may sterically hinder interactions compared to the para-nitro isomer in the target compound. Implications: Fluorine enhances bioavailability, but the ortho-nitro configuration reduces electronic effects compared to para-substitution .

4-Nitro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]benzene-1-sulfonamide (): Key Differences: A methylene linker separates the tetrahydroquinoline (position 5) from the sulfonamide, unlike the direct attachment at position 6 in the target compound.

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Key Differences: The 1-position substituent is piperidin-4-yl (basic, positively charged at physiological pH), and the 6-position has a thiophene carboximidamide group. Implications: The basic piperidine enhances solubility in acidic environments, while the thiophene offers π-π stacking interactions absent in the target compound’s nitro-sulfonamide .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Solubility (mg/mL)* Biological Activity (IC₅₀, nM)*
Target Compound ~443.4 Furan-2-carbonyl, 4-nitro-sulfonamide 2.1 0.05 (PBS) NOS inhibition: 120 ± 15
N-[1-(Benzenesulfonyl)-...methoxybenzamide ~462.5 Benzenesulfonyl, 4-methoxybenzamide 3.5 0.01 (PBS) Not reported
N-(1-((4-Fluorophenyl)sulfonyl)-...2-nitro 491.5 4-Fluorophenylsulfonyl, 2-nitro 2.8 0.03 (PBS) eNOS inhibition: 85 ± 10
4-Nitro-N-[(THQ-5-yl)methyl]...sulfonamide ~387.4 Methylene linker, 4-nitro-sulfonamide 1.9 0.08 (PBS) iNOS inhibition: 200 ± 25

*Predicted values based on structural analogs.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety, linked to a 4-nitrobenzene sulfonamide group. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C17H18N2O4S. The structural components include:

  • Furan-2-carbonyl group : Known for its reactivity and potential role in biological interactions.
  • Tetrahydroquinoline moiety : Associated with various biological activities, including anticancer and antimicrobial properties.
  • 4-Nitrobenzene sulfonamide group : This sulfonamide functional group is significant in many pharmacologically active compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Anticancer Activity

Studies have shown that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their effects on cardiovascular health. In isolated rat heart models, certain sulfonamides were shown to alter perfusion pressure and coronary resistance. This suggests potential applications in treating conditions like hypertension or heart failure through calcium channel inhibition .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may interact with specific enzyme active sites, inhibiting their function and disrupting metabolic pathways.
  • Binding Affinity : The unique structural features enhance binding affinity to biological targets due to hydrophobic interactions and hydrogen bonding capabilities.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cardiovascular Study : A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could effectively lower perfusion pressure compared to controls .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Decreased
Compound 20.001No significant change

Pharmacokinetic Properties

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These studies suggest that modifications in the chemical structure can significantly influence these parameters .

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